

ENMD-1068 hydrochloride quality control and purity assessment

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B10824553

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Technical Support Center: ENMD-1068 Hydrochloride

Welcome to the technical support center for **ENMD-1068 hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this selective protease-activated receptor 2 (PAR2) antagonist.

Frequently Asked Questions (FAQs)

1. What is **ENMD-1068 hydrochloride** and what is its mechanism of action?

ENMD-1068 hydrochloride is a selective antagonist of protease-activated receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is activated by proteolytic cleavage. By blocking PAR2, ENMD-1068 can inhibit downstream signaling pathways, such as the TGF- β 1/Smad pathway, which are involved in inflammation, fibrosis, and angiogenesis.

2. What are the common applications of **ENMD-1068 hydrochloride** in research?

ENMD-1068 hydrochloride is primarily used in preclinical research to investigate the role of PAR2 in various disease models. It has been studied for its potential therapeutic effects in conditions such as endometriosis, liver fibrosis, and inflammatory diseases.

3. How should I store **ENMD-1068 hydrochloride** to ensure its stability?

For long-term storage, it is recommended to store **ENMD-1068 hydrochloride** as a solid at -20°C. For short-term use, stock solutions can be prepared and stored at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

4. What are the typical impurities that might be present in a sample of **ENMD-1068 hydrochloride**?

Impurities in synthetic small molecules like ENMD-1068 can originate from various sources during the manufacturing process.^{[1][2][3]} These can include:

- Organic Impurities: Starting materials, by-products from side reactions, intermediates, and degradation products.^{[1][3]}
- Inorganic Impurities: Reagents, catalysts (e.g., heavy metals), and inorganic salts used in the synthesis.^{[1][4]}
- Residual Solvents: Solvents used during synthesis and purification that are not completely removed.^[1]

Quality Control and Purity Assessment

Ensuring the quality and purity of **ENMD-1068 hydrochloride** is crucial for obtaining reliable and reproducible experimental results. A combination of analytical techniques is recommended for a comprehensive assessment.

Purity Specifications

The following table summarizes typical purity specifications for a research-grade small molecule like **ENMD-1068 hydrochloride**.

Parameter	Specification	Recommended Technique
Purity (by HPLC)	≥98%	High-Performance Liquid Chromatography (HPLC)
Identity Confirmation	Conforms to structure	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Residual Solvents	≤0.5%	Gas Chromatography (GC)
Water Content	≤1.0%	Karl Fischer Titration
Elemental Analysis	Within ±0.4% of theoretical values for C, H, N	Elemental Analysis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of small molecules by separating the main compound from any impurities.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of **ENMD-1068 hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
 - Gradient: A typical gradient might run from 5% to 95% Solvent B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.

- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of ENMD-1068 (e.g., 254 nm).
- Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of ENMD-1068, providing strong evidence for its identity.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).
- Analysis: Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$) should correspond to the calculated molecular weight of ENMD-1068. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to further confirm the elemental composition.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for confirming the chemical structure of **ENMD-1068 hydrochloride**.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra.
- Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be

consistent with the expected structure of ENMD-1068.

Elemental Analysis

Elemental analysis determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which should match the theoretical values calculated from its chemical formula. [\[16\]](#)[\[17\]](#)

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the dried compound is required.
- **Instrumentation:** Use a CHN elemental analyzer.
- **Analysis:** The instrument combusts the sample, and the resulting gases are quantified to determine the elemental composition.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
Peak Tailing	- Column degradation- Active sites on the stationary phase- Inappropriate mobile phase pH	- Replace the column- Use a high-purity silica column- Adjust the mobile phase pH to ensure the analyte is in a single ionic state
Ghost Peaks	- Contamination in the mobile phase or injector- Carryover from a previous injection	- Use fresh, high-purity solvents- Implement a thorough needle wash protocol- Inject a blank run to check for carryover
Fluctuating Retention Times	- Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction	- Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature- Check the pump for leaks and ensure a steady flow rate

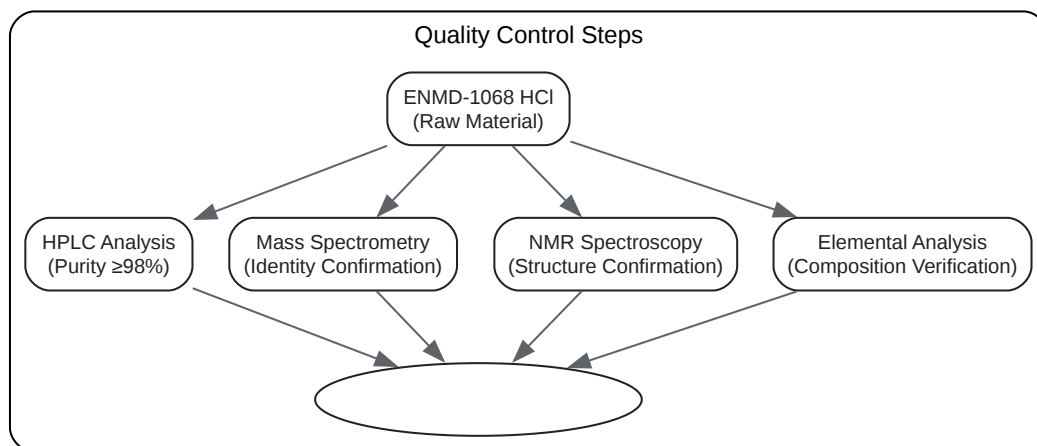
Mass Spectrometry Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
Low Signal Intensity	- Poor ionization of the compound- Sample degradation- Instrument not tuned or calibrated	- Optimize ionization source parameters (e.g., spray voltage, gas flow)- Use fresh sample and appropriate solvent- Tune and calibrate the mass spectrometer according to the manufacturer's protocol
No Signal	- Clogged ESI needle- Compound is not ionized under the chosen conditions- Instrument failure	- Clean or replace the ESI needle- Try different ionization modes (positive/negative) and solvents- Consult the instrument's troubleshooting guide or contact technical support
Inaccurate Mass	- Instrument out of calibration- Presence of interfering ions	- Recalibrate the instrument using a known standard- Improve chromatographic separation to remove co-eluting interferences

Signaling Pathways and Experimental Workflows

Diagrams

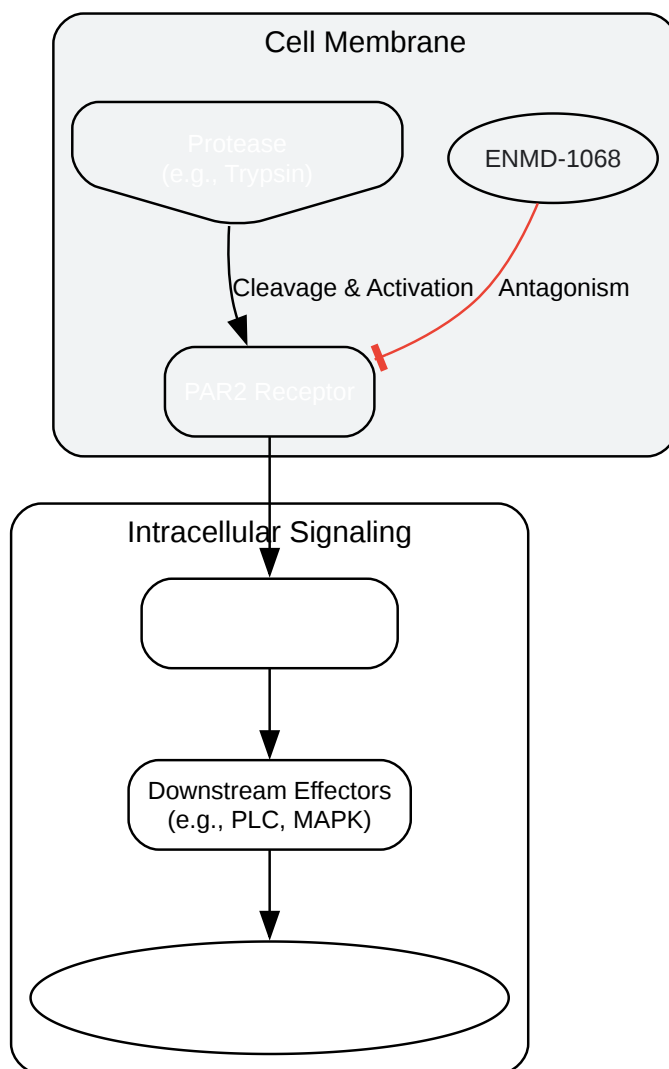
Figure 1. Quality Control Workflow for ENMD-1068 HCl



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Figure 1. Quality Control Workflow for ENMD-1068 HCl

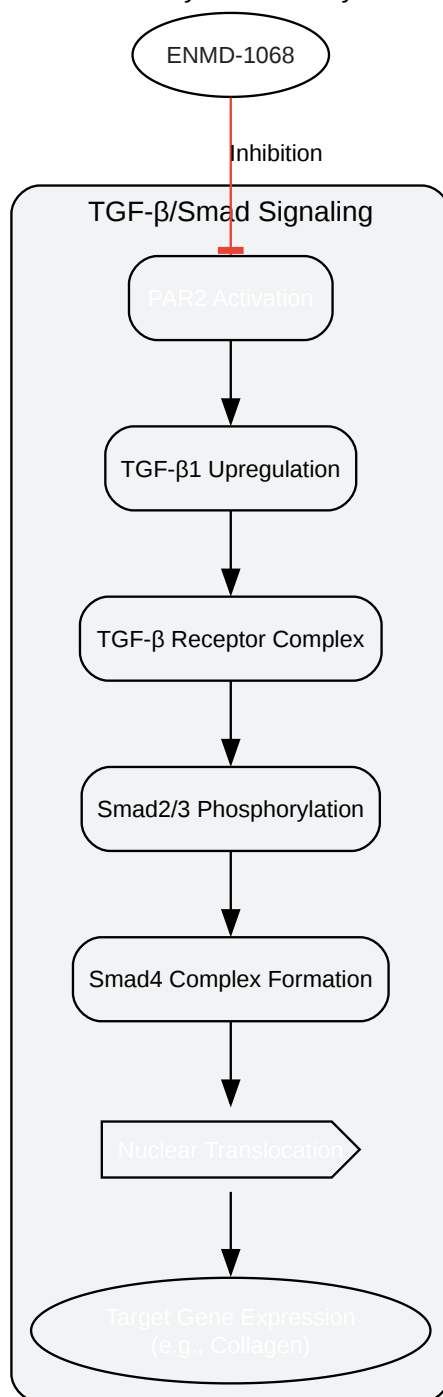
Figure 2. Simplified PAR2 Signaling Pathway and Inhibition by ENMD-1068



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Figure 2. Simplified PAR2 Signaling Pathway and Inhibition by ENMD-1068

Figure 3. TGF- β /Smad Pathway Inhibition by ENMD-1068 (via PAR2)



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Figure 3. TGF- β /Smad Pathway Inhibition by ENMD-1068 (via PAR2)

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